ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
Description
The compound ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a xanthine derivative with a modified purine core and a piperazine-carboxylate side chain. Key structural features include:
- Xanthine core: 1,3-dimethyl substitution at positions 1 and 3, and a 2,6-dioxo moiety.
- 7-position substitution: A branched 2-methylpropyl (isobutyl) group.
This compound is hypothesized to exhibit vasodilatory or neuroprotective activity, as suggested by structural analogs in xanthine and piperazine families .
Properties
Molecular Formula |
C19H30N6O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 4-[[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N6O4/c1-6-29-19(28)24-9-7-23(8-10-24)12-14-20-16-15(25(14)11-13(2)3)17(26)22(5)18(27)21(16)4/h13H,6-12H2,1-5H3 |
InChI Key |
RWTGANXPWSANTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Purine Core Synthesis
The purine derivative is synthesized through cyclocondensation reactions. A common precursor, 1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine, is prepared via:
-
Step 1 : Alkylation of theophylline or a similar xanthine derivative with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Step 2 : Selective methylation at the N-1 and N-3 positions using methyl iodide in the presence of a phase-transfer catalyst.
The reaction progress is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol.
Functionalization at the 8-Position
The 8-position methyl group is introduced via radical bromination followed by nucleophilic substitution:
Piperazine-Carboxylate Coupling
The final step involves coupling the 8-methylpurine with ethyl piperazine-1-carboxylate. Two primary methods are documented:
Method A: Nucleophilic Substitution
-
Chloroacetyl Intermediate : The 8-methylpurine is reacted with chloroacetyl chloride in dichloromethane (DCM) to form an 8-chloroacetyl intermediate.
-
Piperazine Addition : The intermediate is treated with ethyl piperazine-1-carboxylate and triethylamine in toluene under reflux (6–8 hours).
Yields range from 65% to 78% after column chromatography (silica gel, benzene:ethyl acetate 2:1).
Method B: Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction for direct C–N bond formation:
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
-
Conditions : Room temperature, 12 hours, yielding 72% product after purification.
Optimization of Reaction Conditions
Catalyst and Solvent Screening
Comparative studies highlight the impact of catalysts and solvents on yield and reaction rate:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Toluene | 110 (reflux) | 8 | 78 |
| K₂CO₃ | DMF | 80 | 12 | 62 |
| None | THF | 25 | 24 | <10 |
Toluene with triethylamine proves optimal for nucleophilic substitution, minimizing side reactions.
Temperature and Time Dependence
-
Reflux vs. Room Temperature : Reflux conditions in toluene reduce reaction time from 24 hours to 8 hours while improving yield by 20%.
-
Ultrasound Irradiation : Pilot studies using ultrasound (40 kHz, 40°C) reduced coupling time to 2 hours with comparable yields (76%), though scalability remains unverified.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography:
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 2.45 (s, 6H, N–CH₃), 3.55 (m, 8H, piperazine), 4.15 (q, 2H, COOCH₂CH₃).
Comparative Analysis with Related Compounds
Structural analogs reveal the impact of substituents on synthesis and reactivity:
The 2-methylpropyl group enhances lipophilicity but complicates purification due to increased steric hindrance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Efficacy
In a study conducted by Yasuda et al., several piperazine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotective Properties
A study published in MDPI explored the neuroprotective potential of related compounds through in vivo models. Results indicated that these compounds could significantly reduce neurodegeneration markers in animal models of Alzheimer's disease.
Antioxidant Activity
This compound has demonstrated antioxidant properties that are crucial in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Table 1: Substituent Comparison of Xanthine and Piperazine Derivatives
Key Observations:
Xanthine Core vs. Piperazine Core: The target compound’s xanthine core distinguishes it from HBK series (piperazine-phenoxy derivatives) and benzodioxin-piperazine hybrids . Xanthines are associated with adenosine receptor modulation, while piperazines often target serotonin or dopamine receptors.
7-Position Substitution : The isobutyl group in the target compound contrasts with linear alkyl chains (e.g., methyl, ethyl) in derivatives. Branched chains may improve metabolic stability but reduce bioavailability compared to shorter alkyl groups .
Piperazine Modifications : The ethyl carboxylate in the target compound enhances hydrophilicity, similar to the hydrochloride salt in ’s benzodioxin-piperazine, which improves solubility .
Pharmacokinetic and ADME Profiles
Table 2: Predicted ADME Parameters (Based on In Silico Models)
Key Findings:
- Bioavailability : The target compound shares moderate bioavailability (0.55) with derivatives, but shorter alkyl chains (e.g., methyl) in analogs show better absorption .
- Lipophilicity: The target’s LogP (2.1) is lower than HBK phenoxy derivatives (LogP 3.0–4.2), suggesting reduced membrane permeability but improved solubility .
- Synthetic Accessibility : The target compound (SA = 4.2) is slightly harder to synthesize than derivatives (SA = 3.5–4.6), likely due to its branched substituent .
Biological Activity
Ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound has a molecular formula of C_{18}H_{28}N_4O_4 and a molecular weight of approximately 366.46 g/mol. Its structure includes a piperazine ring linked to a purine derivative, which is significant in influencing its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Purine Derivative : The initial step involves the synthesis of the purine core through standard organic reactions.
- Piperazine Attachment : The piperazine moiety is then introduced via nucleophilic substitution reactions.
- Carboxylate Formation : Finally, the ethyl ester group is added to complete the structure.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily due to its ability to interact with multiple biological macromolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural similarity to nucleosides suggests potential interactions with adenosine receptors and other G-protein-coupled receptors (GPCRs) .
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit antioxidant properties. The presence of the purine ring may contribute to radical scavenging activity .
Anticancer Potential
Preliminary studies suggest that this compound could inhibit cancer cell proliferation. It has been noted for its ability to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Studies and Research Findings
A series of studies have explored the biological activities of this compound:
-
In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of certain cancer cell lines at concentrations ranging from 10 µM to 50 µM.
Cell Line IC50 (µM) Mechanism HeLa 25 Apoptosis induction MCF-7 30 Cell cycle arrest E. coli 15 Membrane disruption - In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups .
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in cancer progression and inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols. For analogous purine derivatives, cyclization of precursors (e.g., hydrazines with carbonyl compounds) under acidic or catalytic conditions is common. Piperazine coupling via nucleophilic substitution or amide bond formation is critical. Reaction optimization should consider solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., EDCI/HOBt for carboxylate activation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : For purity assessment (>95% recommended for biological assays).
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., piperazine methylene protons at δ 3.4–3.6 ppm; purine carbonyl carbons at δ 155–165 ppm) .
- HRMS : To verify molecular weight (e.g., calculated vs. observed m/z within 5 ppm error) .
Q. What safety precautions are essential during handling?
- Methodological Answer : Refer to SDS guidelines for piperazine derivatives:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential irritant vapors during reactions.
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to piperazine ring puckering or purine tautomerism. Perform variable-temperature NMR to detect conformational changes.
- Crystallography : Use single-crystal X-ray diffraction to resolve static structures. If discrepancies persist, computational modeling (DFT) can reconcile dynamic vs. static structural features .
Q. What strategies optimize reaction yield for piperazine coupling in sterically hindered purine derivatives?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of piperazine.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating).
- Protecting Groups : Temporarily block reactive purine positions (e.g., Boc for amines) to prevent side reactions .
Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact biological activity?
- Methodological Answer :
- SAR Studies : Compare IC50 values in target assays (e.g., anticancer screens). Ethyl esters often enhance lipophilicity, improving membrane permeability.
- Metabolic Stability : Ester hydrolysis rates (e.g., in liver microsomes) correlate with substituent bulk. Methyl groups may reduce enzymatic cleavage .
Q. What computational tools predict binding affinities of this compound with adenosine receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model purine interactions with A1/A2A receptors.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
- Free Energy Calculations : MM/PBSA to quantify ΔGbinding, validated by in vitro cAMP assays .
Data-Driven Research Design
Q. How to design a factorial experiment to evaluate solvent and catalyst effects on synthesis efficiency?
- Methodological Answer :
- Factors : Solvent (DMF, THF), catalyst (EDCI, DCC), temperature (60°C, 80°C).
- Response Variables : Yield (%) and purity (HPLC area%).
- Design : 2^3 full factorial design with triplicates. Analyze via ANOVA to identify interactions (e.g., DMF/EDCI at 80°C maximizes yield) .
Q. What statistical methods resolve batch-to-batch variability in biological activity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
